Sildenafil N-Oxide
Overview
Description
Sildenafil N-Oxide is a derivative of sildenafil, a well-known compound primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is of interest due to its potential as a prodrug, meaning it can be metabolized in the body to produce an active drug. This compound has garnered attention for its unique chemical properties and potential therapeutic applications.
Mechanism of Action
Target of Action
Sildenafil N-Oxide, like its parent compound Sildenafil, primarily targets the enzyme phosphodiesterase type 5 (PDE5) . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum .
Mode of Action
This compound acts by inhibiting PDE5, thereby preventing the breakdown of cGMP . This leads to an increase in cGMP levels, which promotes smooth muscle relaxation and vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the nitric oxide (NO)-cGMP pathway . In this pathway, NO stimulates the production of cGMP, which then leads to smooth muscle relaxation and vasodilation . By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing the effects of this pathway .
Pharmacokinetics
The ADME properties of this compound are expected to be similar to those of Sildenafil. After administration, the drug’s effects gradually decrease over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for Sildenafil to be completely removed from the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells and vasodilation . This leads to increased blood flow to certain areas of the body, such as the penis in the case of erectile dysfunction treatment .
Action Environment
Environmental factors can influence the action of this compound. For instance, organisms in aquatic environments can accumulate pharmaceutical compounds, potentially leading to higher concentrations in the food chain . Furthermore, exposure to this compound can lead to changes in DNA methylation patterns in the liver and brain of fish .
Biochemical Analysis
Biochemical Properties
Sildenafil N-Oxide, like its parent compound Sildenafil, is thought to interact with enzymes such as phosphodiesterase type 5 (PDE5) inhibitors .
Cellular Effects
Studies on Sildenafil have suggested that it can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. As a metabolite of Sildenafil, it may share some of its parent compound’s mechanisms, such as inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum . This can lead to changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Studies on Sildenafil have shown that it can lead to improvements in conditions like ischemic colitis in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of Sildenafil. It’s formed as a result of the oxidation of the piperazine ring of Sildenafil
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil N-Oxide involves the oxidation of sildenafil. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the piperazine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sildenafil N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: this compound can be reduced back to sildenafil under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom in the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Further oxidized metabolites.
Reduction: Sildenafil.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sildenafil N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored as a prodrug for sildenafil, potentially offering improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Tadalafil: Another PDE5 inhibitor used for similar therapeutic purposes.
Vardenafil: A compound with a similar mechanism of action but different pharmacokinetic properties.
N-desmethyl sildenafil: A primary metabolite of sildenafil with similar but less potent effects.
Uniqueness: Sildenafil N-Oxide is unique due to its potential as a prodrug, offering a different pharmacokinetic profile compared to sildenafil. This can lead to variations in absorption, distribution, metabolism, and excretion, potentially providing therapeutic advantages in certain clinical scenarios .
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(3)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-10-12-28(4,30)13-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFLCMKCZPSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148938 | |
Record name | Sildenafil N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094598-75-0 | |
Record name | Sildenafil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094598750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sildenafil N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1094598-75-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILDENAFIL N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380S4M4VB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were employed to study the stability of Sildenafil and characterize its degradation product?
A2: The study titled "Eco-friendly stability-indicating RP-HPTLC method for sildenafil analysis, characterization and biological evaluation of its oxidized stress degradation product" [] utilized Reverse Phase High-Performance Thin Layer Chromatography (RP-HPTLC) to analyze the stability of Sildenafil under various stress conditions. This method allowed the researchers to separate and identify Sildenafil from its degradation products, one of which was likely Sildenafil N-Oxide, although the study did not explicitly confirm the formation of this specific oxide. Additionally, the researchers likely employed spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to characterize the chemical structure of the isolated degradation product, but the abstract does not provide specific details.
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